molecular formula C34H52N18O2 B1239492 Semapimod CAS No. 352513-83-8

Semapimod

Cat. No.: B1239492
CAS No.: 352513-83-8
M. Wt: 744.9 g/mol
InChI Key: PWDYHMBTPGXCSN-VCBMUGGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Semapimod is synthesized through a multi-step process involving the formation of N,N’-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride. The synthesis typically involves:

    Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and acylation.

    Coupling Reactions: These intermediates are then coupled under specific conditions to form the final compound.

    Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Semapimod undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups, altering its activity.

    Substitution: Substitution reactions can introduce different substituents, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing or diminishing its biological activity.

Scientific Research Applications

Semapimod has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study anti-inflammatory mechanisms and cytokine inhibition.

    Biology: Investigated for its effects on macrophages and cytokine production.

    Medicine: Explored for treating inflammatory diseases, autoimmune disorders, and certain infections.

    Industry: Potential applications in developing new anti-inflammatory and immunomodulatory drugs.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A corticosteroid with anti-inflammatory and immunosuppressant properties.

    Methotrexate: An immunosuppressant used in autoimmune diseases.

    Infliximab: A monoclonal antibody that inhibits tumor necrosis factor-alpha.

Uniqueness of Semapimod

This compound is unique due to its multi-faceted mechanism of action, targeting both nitric oxide synthesis and p38 MAP kinase activation . Its ability to stimulate the vagus nerve and modulate the cholinergic anti-inflammatory pathway sets it apart from other anti-inflammatory agents .

Properties

CAS No.

352513-83-8

Molecular Formula

C34H52N18O2

Molecular Weight

744.9 g/mol

IUPAC Name

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide

InChI

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+

InChI Key

PWDYHMBTPGXCSN-VCBMUGGBSA-N

SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

Key on ui other cas no.

352513-83-8

Synonyms

CNI 1493
CNI-1493
N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide
semapimod

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semapimod
Reactant of Route 2
Reactant of Route 2
Semapimod
Reactant of Route 3
Reactant of Route 3
Semapimod
Reactant of Route 4
Reactant of Route 4
Semapimod
Reactant of Route 5
Reactant of Route 5
Semapimod
Reactant of Route 6
Semapimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.